molecular formula C23H27NO5 B2732641 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 843638-50-6

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B2732641
CAS RN: 843638-50-6
M. Wt: 397.471
InChI Key: HXSWXFPPGLCRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as H 89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell signaling. H 89 has been widely used in scientific research to study the role of PKA in various biological processes.

Scientific Research Applications

Synthesis and Biological Activity

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one and related compounds have been synthesized for their potential biological activities. Studies reveal the synthesis of similar compounds to improve biological activity by modifying the chromone structure, leading to the evaluation of their antiplatelet activities. Compounds synthesized from diethyl amino-chromone showed significant inhibitory activities against human platelet aggregation induced by various agonists, highlighting their potential therapeutic applications in conditions where platelet aggregation is a concern (Mazzei et al., 1990).

Fluorescent Probes for Biological Detection

A novel application in the development of ratiometric fluorescent probes for selective detection of biological analytes has been reported. Specifically, a related compound has been used to successfully detect bisulfite anions in living cells. This probe exhibits a significant blue shift in fluorescence upon interaction with bisulfite, demonstrating its utility for biological imaging and analytical applications in a cellular context (Chen et al., 2017).

Antimicrobial and Cytotoxic Activities

Research into chromene derivatives has also explored their potential antimicrobial and cytotoxic activities. Synthesis of 4H-chromene and coumarin derivatives, including structural analogs of 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, has been conducted to assess their effectiveness against various microbial strains and cytotoxicity towards cancer cell lines. These studies have provided valuable insights into the structural requirements for antimicrobial and antitumor activities, suggesting the therapeutic potential of these compounds (Sabry et al., 2011).

properties

IUPAC Name

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-5-24(6-2)14-17-18(25)13-12-16-21(26)22(15(4)28-23(16)17)29-20-11-9-8-10-19(20)27-7-3/h8-13,25H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWXFPPGLCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OCC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

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